

A Technical Guide to TriSulfo-Cy5.5 DBCO: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TriSulfo-Cy5.5 DBCO

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties, experimental characterization, and bio-conjugation applications of **TriSulfo-Cy5.5 DBCO**, a near-infrared fluorescent dye crucial for modern biomedical research and drug development.

Core Photophysical Properties

TriSulfo-Cy5.5 DBCO is a water-soluble, near-infrared (NIR) cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group. The "TriSulfo" designation indicates the presence of three sulfonate groups, which significantly enhances its hydrophilicity, making it ideal for biological applications in aqueous environments without the need for organic co-solvents.^{[1][2]} Its key spectral characteristics are a high molar extinction coefficient and a good fluorescence quantum yield in the NIR window, which minimizes background autofluorescence from biological tissues.

The DBCO moiety enables "copper-free click chemistry," a bioorthogonal reaction that allows for the efficient and specific labeling of azide-modified biomolecules under physiological conditions.^{[3][4]} This strain-promoted alkyne-azide cycloaddition (SPAAC) is characterized by its high reaction kinetics and stability, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.^{[3][4]}

Quantitative Data Summary

The photophysical properties of cyanine dyes can vary slightly depending on the supplier and the specific chemical environment. The following table summarizes the reported quantum yield and molar extinction coefficient for **TriSulfo-Cy5.5 DBCO** and closely related sulfonated Cy5.5 dyes. It is important to note that "Sulfo-Cy5.5" can sometimes be used as a general term for sulfonated versions of the dye. The number of sulfonate groups primarily influences water solubility rather than the core spectral properties.^[1]

Property	Reported Value	Source(s)
Quantum Yield (Φ)	0.21 - 0.28	Varies by supplier
Molar Extinction Coefficient (ϵ)	190,000 - 271,000 M ⁻¹ cm ⁻¹	Varies by supplier ^[2]
Excitation Maximum (λ_{ex})	~673 - 678 nm	Varies by supplier
Emission Maximum (λ_{em})	~691 - 694 nm	Varies by supplier ^[5]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is critical for the quantitative use of fluorescent dyes. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, $A = \epsilon lc$, where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.

Methodology:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of the **TriSulfo-Cy5.5 DBCO** powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water for sulfonated dyes) to create a concentrated stock solution. For a new dye, a 10 mM stock solution can be prepared by dissolving 1/100th of the formula weight in milligrams in 1 mL of solvent.^[6]

- **Serial Dilutions:** Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).
- **Spectrophotometer Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (~675 nm for Cy5.5). Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 1.0).^[6]
- **Data Analysis:** Plot the measured absorbance at the λ_{max} against the corresponding molar concentration for each dilution.
- **Calculation:** The molar extinction coefficient (ϵ) is determined from the slope of the resulting linear regression, according to the Beer-Lambert law (slope = ϵl). Since the path length (l) is typically 1 cm, the slope of the line is equal to the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.^[7] The most common method for determining the quantum yield of a fluorescent molecule is the comparative method, which involves using a standard dye with a known quantum yield.^[8]

Methodology:

- **Selection of a Standard:** Choose a reference dye with a well-characterized quantum yield and spectral properties that overlap with the sample dye. For TriSulfo-Cy5.5, a suitable standard would be a well-characterized cyanine dye in a similar solvent.
- **Preparation of Solutions:** Prepare a series of dilute solutions of both the **TriSulfo-Cy5.5 DBCO** (the sample) and the standard dye in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.^[8]
- **Absorbance Measurements:** Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

- Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra of all sample and standard solutions, exciting at the same wavelength used for the absorbance measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
- Calculation: The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (m_{\text{sample}} / m_{\text{standard}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

Where:

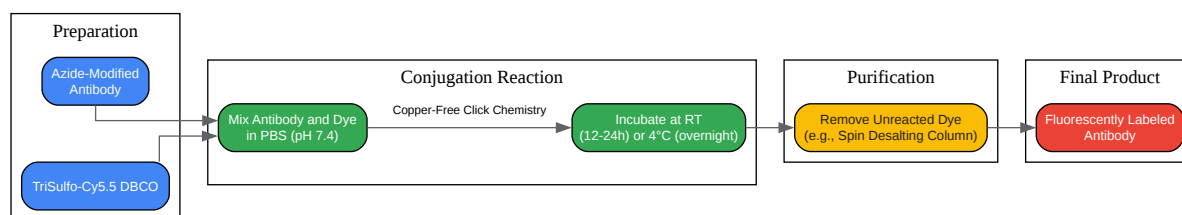
- Φ is the quantum yield.
- m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
- η is the refractive index of the solvent.[\[7\]](#)

Experimental Workflows and Signaling Pathways

The bioorthogonal nature of the DBCO-azide reaction makes **TriSulfo-Cy5.5 DBCO** a versatile tool for labeling and tracking biomolecules in complex biological systems.

Antibody Labeling via Copper-Free Click Chemistry

This workflow describes the process of labeling an azide-modified antibody with **TriSulfo-Cy5.5 DBCO**.

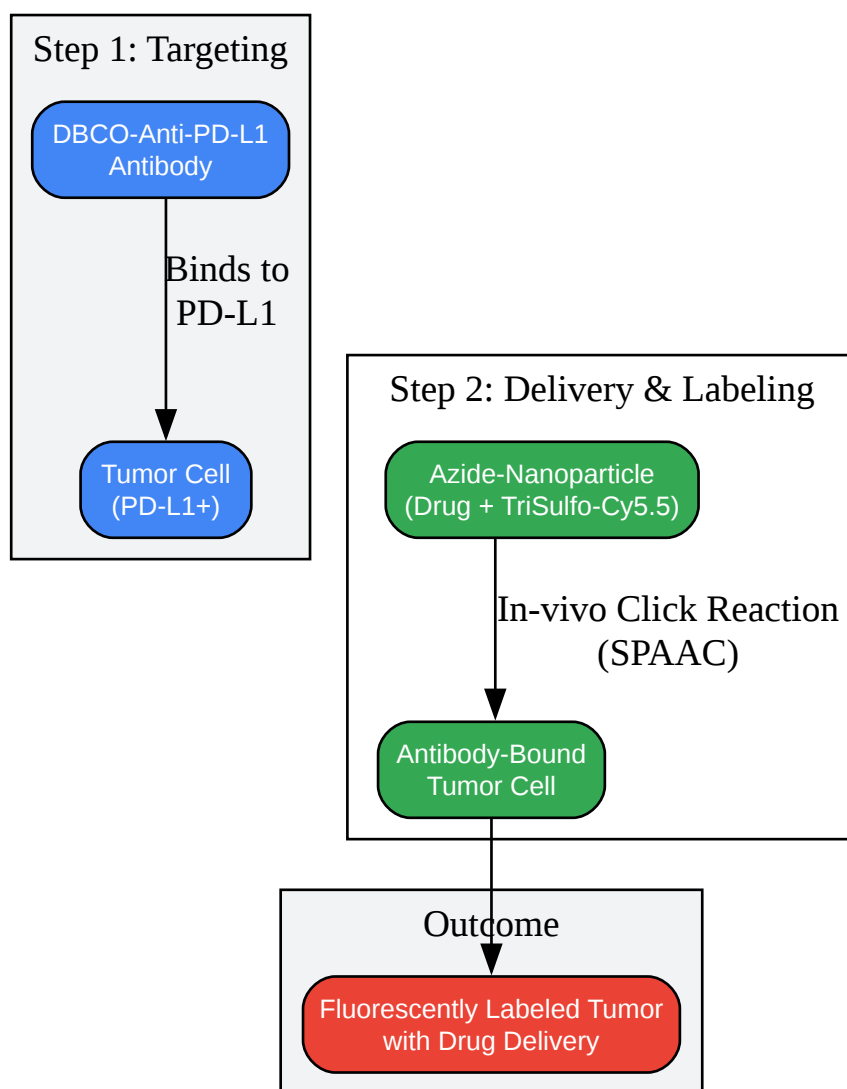


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Caption: Workflow for labeling an azide-modified antibody with **TriSulfo-Cy5.5 DBCO**.

Pretargeted Drug Delivery in Cancer Immunotherapy

TriSulfo-Cy5.5 DBCO can be used to visualize and track pretargeted drug delivery systems. In this example, a DBCO-modified antibody targeting a tumor-specific antigen (e.g., PD-L1) is administered first, followed by an azide-functionalized nanoparticle carrying a therapeutic payload and a fluorescent reporter. The in-vivo click reaction leads to the accumulation of the nanoparticles at the tumor site.



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Caption: Pretargeted drug delivery using a DBCO-antibody and an azide-nanoparticle.

Conclusion

TriSulfo-Cy5.5 DBCO is a powerful tool for researchers in the life sciences and drug development. Its excellent water solubility, bright near-infrared fluorescence, and capacity for bioorthogonal conjugation via copper-free click chemistry make it an ideal choice for a wide range of applications, from cellular imaging to in-vivo tracking of therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundation for the effective implementation of this versatile fluorescent probe in research and development settings.

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- To cite this document: BenchChem. [A Technical Guide to TriSulfo-Cy5.5 DBCO: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598588#quantum-yield-and-extinction-coefficient-of-trisulfo-cy5-5-dbc0]

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